2-Butylamino-5-pyridineboronic acid, pinacol ester
Overview
Description
2-Butylamino-5-pyridineboronic acid, pinacol ester is a chemical compound with the empirical formula C15H25BN2O2 and a molecular weight of 276.18 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCC(O1)(C)C(C)(C)OB1C2=CN=C(NCCCC)C=C2
. The InChI is 1S/C15H25BN2O2/c1-6-7-10-17-13-9-8-12(11-18-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3,(H,17,18)
. Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Decarboxylative Borylation
Decarboxylative borylation represents a pivotal application of related boronic acid esters. Cheng et al. (2017) developed a method for the decarboxylative borylation of aryl and alkenyl carboxylic acids with bis(pinacolato)diboron through N-hydroxyphthalimide esters. This approach leverages tert-butyl isonicotinate as a catalyst under base-free conditions, facilitating the smooth conversion of aryl carboxylic acids into aryl boronate esters. This method is particularly effective for substrates that are challenging to decarboxylate under transition-metal catalysis, thus expanding the utility of carboxylic acids as building blocks in organic synthesis. The mechanism involves a radical decarboxylation and a pyridine-stabilized boryl radical coupling, highlighting a novel activation route for redox active esters via an intramolecular single-electron-transfer (SET) process (Cheng et al., 2017).
Solid-state Protection Chemistry
Solid-state chemistry is another significant area of application. Kaupp et al. (2003) demonstrated the waste-free and facile solid-state protection of diamines, anthranilic acid, diols, and polyols with phenylboronic acid. This process, employing ball-milling, eliminates the need for catalysts or other auxiliaries, offering a direct route to protected products without the necessity for further purification. The methodology underscores the potential for enhancing protection chemistry's efficiency and environmental friendliness, making it a valuable addition to the repertoire of synthetic techniques (Kaupp et al., 2003).
Benzylation of Aldehydes
The benzylation of aldehydes using activated boronate nucleophiles has been explored by Hollerbach and Barker (2018), who reported a method for activating primary and secondary benzylboronic acid pinacol esters with s-butyllithium for nucleophilic addition to aldehydes. This reaction demonstrates chemoselective transfer of the benzyl group over the s-butyl group, yielding high-quality benzylated products. Such advancements in nucleophilic activation provide a foundation for developing more efficient and selective synthetic routes in organic chemistry (Hollerbach & Barker, 2018).
Hydroboration of Terminal Alkynes
In the realm of catalysis, Obligacion et al. (2015) described a bis(imino)pyridine cobalt-catalyzed hydroboration of terminal alkynes with HBPin for synthesizing vinylboronate esters with high yield and (Z)-selectivity. This methodology diverges from precious metal-catalyzed processes by avoiding metal vinylidene intermediates, thus offering a distinct and valuable pathway for the (Z)-selective synthesis of vinylboronate esters. The research illuminates the role of catalyst and substrate design in achieving desired selectivity and efficiency in synthetic transformations (Obligacion et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-6-7-10-17-13-9-8-12(11-18-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMZOJLPSGKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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